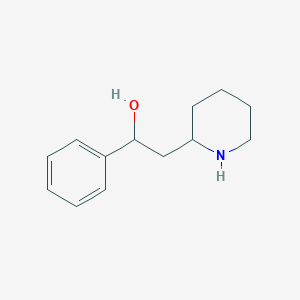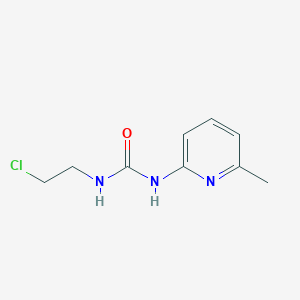
2-Propylsulfanylmethyl-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylsulfanylmethyl-furan is an organic compound with the molecular formula C₈H₁₂OS. It is a member of the furan family, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a propylsulfanyl group attached to the furan ring. The presence of sulfur in its structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanylmethyl-furan typically involves the reaction of furan with a propylsulfanyl group. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with a propylsulfanyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green solvents is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Propylsulfanylmethyl-furan undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as bromine or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Brominated or acylated furans.
Scientific Research Applications
2-Propylsulfanylmethyl-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Mechanism of Action
The mechanism of action of 2-Propylsulfanylmethyl-furan involves its interaction with various molecular targets. The sulfur atom in the propylsulfanyl group can form strong interactions with metal ions and enzymes, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Propylsulfanylmethyl-furan can be compared with other furan derivatives, such as:
2-Methylfuran: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
2,5-Dimethylfuran: Has two methyl groups instead of a propylsulfanyl group, leading to different applications and reactivity.
Furfural: Contains an aldehyde group, making it more reactive in certain chemical reactions.
The presence of the propylsulfanyl group in this compound imparts unique properties, such as increased lipophilicity and the ability to form strong interactions with metal ions, distinguishing it from other furan derivatives.
Properties
CAS No. |
1883-77-8 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(propylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
WHMYNJRKOCMTCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)







![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)


